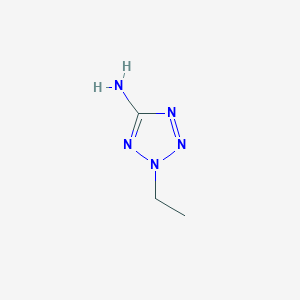
(5-Amino-1-(4-fluorophényl)-1H-pyrazol-4-YL)(4-chlorophényl)méthanone
Vue d'ensemble
Description
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H11ClFN3O and its molecular weight is 315.73 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens
La structure du composé suggère un potentiel en tant qu'agent antimicrobien. Des composés similaires ont été synthétisés et testés contre diverses souches bactériennes telles que Staphylococcus aureus, Bacillus subtilis et Escherichia coli . La présence du groupement pyrazole, connu pour ses propriétés antimicrobiennes, pourrait faire de ce composé un candidat pour des tests supplémentaires en tant qu'agent bactéricide.
Médicaments anti-inflammatoires
Les dérivés du pyrazole sont bien documentés pour leurs propriétés anti-inflammatoires. Ce composé pourrait être exploré pour son efficacité dans la réduction de l'inflammation, conduisant potentiellement au développement de nouveaux médicaments anti-inflammatoires .
Recherche sur le cancer
Des composés ayant des structures similaires ont été utilisés dans la recherche sur le cancer, en particulier dans la synthèse de molécules capables de cibler des cellules cancéreuses spécifiques sans affecter les cellules saines. Le (5-Amino-1-(4-fluorophényl)-1H-pyrazol-4-YL)(4-chlorophényl)méthanone pourrait être étudié pour son utilisation potentielle dans les thérapies anticancéreuses ciblées .
Développement d'agents diagnostiques
L'atome de fluor présent dans le composé pourrait être utilisé pour le développement d'agents diagnostiques, en particulier dans les tomographies par émission de positons (TEP). Les composés fluorés sont souvent utilisés en imagerie en raison de leurs propriétés appropriées pour le traçage .
Produits chimiques agricoles
Compte tenu de la similitude structurelle avec des composés connus pour leurs activités insecticides, ce composé pourrait être exploré pour une utilisation en agriculture comme agent de lutte antiparasitaire. Il pourrait être particulièrement utile dans la synthèse de nouveaux insecticides ou fongicides .
Synthèse d'électronique organique
Les composés organiques contenant des groupements aromatiques et hétéroaromatiques, comme celui en question, sont souvent utilisés dans la synthèse d'électronique organique. Ils peuvent servir de matériaux conducteurs dans les diodes électroluminescentes organiques (OLED) ou de semi-conducteurs dans les transistors à effet de champ organiques (OFET) .
Mécanisme D'action
Target of Action
Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .
Mode of Action
It is synthesized through a one-pot, multicomponent protocol using alumina–silica-supported mno2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine results in the formation of the compound .
Biochemical Pathways
Similar compounds have been reported to inhibit p38 kinase , which plays a crucial role in cellular responses to stress and inflammation.
Pharmacokinetics
The compound’s molecular weight (23663) and its solid form suggest that it may have good bioavailability.
Result of Action
Similar compounds have been reported to have a wide range of biological activities, including acting as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Action Environment
The synthesis of this compound using a one-pot, multicomponent protocol suggests that it might be stable under a variety of conditions .
Propriétés
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBJSPXXKFWOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405096 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618091-38-6 | |
| Record name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)



![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)








